phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a morpholine ring substituted with a phenyl group and a nitrophenyl group, making it a compound of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-nitrophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group is particularly important for its reactivity and ability to form hydrogen bonds, influencing the compound’s overall activity.
Comparison with Similar Compounds
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Phenyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of a nitro group.
Phenyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate: Contains a bromine atom instead of a nitro group.
Properties
CAS No. |
920802-79-5 |
---|---|
Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI Key |
ZRESWDADFRKHIV-INIZCTEOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.